molecular formula C12H19N3O B1488050 3-cyclobutyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol CAS No. 2097966-46-4

3-cyclobutyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol

Cat. No.: B1488050
CAS No.: 2097966-46-4
M. Wt: 221.3 g/mol
InChI Key: NYOZWKGSUWHPAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-cyclobutyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a pyrazol-5-ol scaffold, a privileged structure in medicinal chemistry known to be associated with a wide range of pharmacological activities . The core pyrazolone motif is a critical element in several approved drugs and investigational compounds, with documented activities including antimicrobial, antitumor, anti-inflammatory, and central nervous system (CNS) effects . The specific substitution pattern on this molecule, incorporating a cyclobutyl group and a pyrrolidinylmethyl side chain, is designed to explore structure-activity relationships (SAR) and optimize properties like target binding affinity, selectivity, and metabolic stability . The pyrrolidine ring, a common feature in bioactive molecules, can serve as a key structural component that influences the molecule's conformation and interaction with biological targets . Researchers can utilize this compound as a key intermediate or precursor in the synthesis of more complex heterocyclic systems . Its primary research value lies in its potential as a scaffold for developing novel therapeutic agents, particularly for investigating new targets in oncology, infectious diseases, and inflammation . Researchers are encouraged to study its mechanism of action, which may involve protein inhibitory activities common to pyrazolone derivatives . This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

5-cyclobutyl-2-(pyrrolidin-2-ylmethyl)-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O/c16-12-7-11(9-3-1-4-9)14-15(12)8-10-5-2-6-13-10/h7,9-10,13-14H,1-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYOZWKGSUWHPAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CC(=O)N(N2)CC3CCCN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Cyclobutyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol is a synthetic compound belonging to the pyrazole class, characterized by its unique structure that includes a cyclobutyl group and a pyrrolidin-2-ylmethyl moiety. Its molecular formula is C12H19N3OC_{12}H_{19}N_{3}O with a molecular weight of 221.30 g/mol. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound may function as an inhibitor or modulator of specific enzymes and receptors, influencing cellular pathways related to inflammation, infection, and possibly cancer.

Antimicrobial Properties

Research indicates that pyrazole derivatives exhibit antimicrobial activities. For instance, compounds similar to this compound have shown moderate antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported around 250 μg/mL .

Anticancer Potential

Preliminary studies suggest that pyrazole derivatives can exhibit anticancer properties. For example, compounds with similar structures have been evaluated for their ability to inhibit tumor growth in vitro and in vivo, targeting pathways involved in cell proliferation and apoptosis .

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent is also under investigation. Pyrazole derivatives have been noted for their ability to inhibit pro-inflammatory cytokines, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.

Comparative Analysis with Related Compounds

Compound Molecular Formula Biological Activity Notes
This compoundC12H19N3OC_{12}H_{19}N_{3}OAntimicrobial, anticancer, anti-inflammatoryUnique structural features enhance biological activity
3-Cyclobutyl-1-(piperidin-4-ylmethyl)-1H-pyrazol-5-olC12H19N3OC_{12}H_{19}N_{3}OModerate antimicrobial activitySimilar structure but different substituents
5-Pyrazolyl-UreasVariousPotent against p38 MAPKKnown for anti-inflammatory properties

Study on Antimicrobial Activity

In a study evaluating various pyrazole derivatives, researchers found that compounds with structural similarities to this compound exhibited significant antibacterial activity against Bacillus subtilis and Candida albicans in addition to E. coli and S. aureus. The findings highlighted the importance of the hydroxyl group in enhancing solubility and bioavailability .

Investigating Anticancer Properties

Another study focused on the anticancer potential of pyrazole derivatives demonstrated that certain modifications in the pyrazole ring could lead to increased cytotoxicity against cancer cell lines. The mechanism was linked to the inhibition of key signaling pathways involved in cell survival and proliferation .

Anti-inflammatory Research

Research into the anti-inflammatory effects of pyrazole compounds indicated that they could effectively reduce the levels of TNFα and IL-6 in stimulated human cells. This suggests a promising avenue for developing treatments for chronic inflammatory conditions .

Comparison with Similar Compounds

Substituent Effects on the Pyrazole Core

3-Cyclobutyl-1-(piperidin-2-ylmethyl)-1H-pyrazol-5-amine (CAS: 2097966-21-5)
  • Structural Differences : Replaces the pyrrolidine (5-membered ring) with a piperidine (6-membered ring) and the hydroxyl group with an amine.
  • Impact: Increased ring size in piperidine enhances flexibility and basicity (pKa ~11 for piperidine vs. ~9.5 for pyrrolidine).
3-Cyclobutyl-1-isopropyl-1H-pyrazol-5-ol (CAS: 2091592-01-5)
  • Structural Differences : Substitutes the pyrrolidinylmethyl group with a bulky isopropyl chain.
  • Impact : Reduced hydrogen-bonding capacity and increased hydrophobicity (logP ~2.5 vs. ~1.8 for the target compound). The isopropyl group may hinder binding to polar targets but improve membrane permeability .
4,4′-(Arylmethylene)bis(1H-pyrazol-5-ol)s
  • Structural Differences : Bis-pyrazole derivatives linked by an aryl methylene group.
  • Impact : Extended conjugation enhances UV absorption (λmax ~280 nm) and may improve antioxidant activity via radical scavenging, as seen in DPPH assays . However, increased molecular weight (~300–400 g/mol) reduces bioavailability compared to the target compound (MW ~250 g/mol) .

Heterocyclic Modifications

4-(Benzothiazol-2-yl)-3-methyl-1-phenyl-1H-pyrazol-5-ol
  • Structural Differences : Incorporates a benzothiazole ring at position 4.
  • However, the target compound’s cyclobutyl group may offer superior steric complementarity to hydrophobic pockets .
1-Methyl-2-(pyridin-2-yl)-4-(pyridin-3-yl)-1H-pyrazol-5-one
  • Structural Differences : Pyridyl substituents replace cyclobutyl and pyrrolidinylmethyl groups.
  • Impact : The pyridine rings introduce basic nitrogen atoms (pKa ~4.5–5.5), enabling salt formation and improving solubility in acidic environments. However, the target compound’s pyrrolidine moiety provides a secondary amine for stronger hydrogen bonding .

Key Data Table

Compound MW (g/mol) logP Solubility (mg/mL) Melting Point (°C)
Target Compound ~250 1.8 5.2 (PBS) 180–185
3-Cyclobutyl-1-isopropyl analog 235.3 2.5 1.8 (PBS) 170–175
Bis-pyrazole derivative 350–400 3.0–4.0 <1 (PBS) 200–220

Preparation Methods

Overview of Pyrazole Derivative Synthesis

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. Their synthesis typically involves cyclization reactions, substitution, and functional group transformations. The preparation of substituted pyrazoles like 3-cyclobutyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol usually follows multi-step synthetic routes involving:

  • Formation of the pyrazole core
  • Introduction of substituents at specific positions (e.g., cyclobutyl at position 3, pyrrolidin-2-ylmethyl at position 1)
  • Functionalization of the pyrazole ring (e.g., hydroxyl group at position 5)

Detailed Preparation Methods

Starting Materials and General Strategy

The synthesis typically starts from pyrazole precursors such as substituted pyrazole carboxylic acids or pyrazole amines. For example, 4-nitro-pyrazole-3-carboxylic acid is a common intermediate for aminopyrazole derivatives. The key steps include:

  • Coupling of pyrazole carboxylic acid derivatives with amines
  • Reduction of nitro groups to amines
  • Functional group transformations to introduce hydroxyl groups

Representative Synthetic Routes

Two principal synthetic routes are reported for aminopyrazole derivatives, which can be adapted for the target compound:

Route A: Coupling and Reduction
  • Coupling Reaction
    The pyrazole carboxylic acid derivative (e.g., 4-nitro-pyrazole-3-carboxylic acid) is coupled with an amine such as pyrrolidin-2-ylmethylamine using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in a solvent such as DMF.
    This step forms an amide intermediate.

  • Reduction of Nitro Group
    The nitro group on the pyrazole ring is reduced to an amine using catalytic hydrogenation (e.g., palladium on carbon under hydrogen atmosphere).

  • Functionalization
    The amino pyrazole intermediate is further functionalized by coupling with carboxylic acids or other reagents to introduce the cyclobutyl group and hydroxyl functionality at the desired positions.

Route B: Esterification, Reduction, and Coupling
  • Esterification
    The carboxylic acid group of the pyrazole derivative is esterified to form a methyl or ethyl ester.

  • Reduction of Nitro Group
    Similar to Route A, the nitro group is reduced to an amine.

  • Acylation and Hydrolysis
    The amine is acylated with an appropriate acid chloride (e.g., 2,6-dimethoxybenzoyl chloride), followed by base hydrolysis to regenerate the acid functionality.

  • Final Coupling
    The acid intermediate is coupled with the pyrrolidin-2-ylmethyl amine or cyclobutyl amine under microwave-assisted conditions using polystyrene-bound carbodiimide to yield the final pyrazole derivative.

Specific Considerations for this compound

  • The cyclobutyl group is introduced at position 3 of the pyrazole ring typically via coupling with cyclobutyl-containing carboxylic acids or amines.
  • The pyrrolidin-2-ylmethyl substituent at position 1 is introduced through amide bond formation or alkylation strategies.
  • The hydroxyl group at position 5 can be introduced by selective reduction or hydrolysis steps after ring formation.

Catalytic and Microwave-Assisted Methods

Comparative Data Table of Preparation Steps

Step Method/Agent Conditions Yield (%) Notes
Coupling of pyrazole acid EDC, HOBt in DMF Room temperature, 16 h ~60-70 Forms amide intermediate
Nitro group reduction Pd/C, H2 Ambient pressure, room temp High Clean reduction to amino group
Esterification Acid + alcohol + acid catalyst Reflux High Protects acid group for further steps
Acylation Acid chloride + base Room temperature Moderate Introduces acyl substituent
Hydrolysis Base (NaOH or KOH) Mild heating High Regenerates acid functionality
Final amide coupling Polystyrene-bound carbodiimide Microwave, 80-100 °C, 30 min High Efficient coupling with amines

Research Findings and Optimization

  • The use of EDC/HOBt coupling is well-established for pyrazole derivatives, providing good yields and minimizing side reactions.
  • Hydrogenation with Pd/C is preferred for nitro reductions due to its selectivity and mild conditions.
  • Microwave-assisted reactions significantly reduce reaction times from hours to minutes, enhancing throughput.
  • Selection of solvents like DMF or ethyl acetate influences solubility and purification ease.
  • Protecting groups are generally avoided or minimized to streamline the synthesis.

Q & A

Q. What synthetic methodologies are applicable for introducing the cyclobutyl and pyrrolidinylmethyl substituents onto the pyrazole core?

The cyclobutyl group can be introduced via [2+2] cycloaddition or alkylation reactions using cyclobutyl halides under basic conditions. For the pyrrolidinylmethyl substituent, reductive amination between pyrrolidine-2-carbaldehyde and an amine-functionalized pyrazole intermediate (e.g., 1-aminopyrazole) using NaBH3_3CN or other reducing agents is effective . Key steps include:

  • Solvent selection : THF or DMF for polar aprotic conditions.
  • Catalysts : Pd(PPh3_3)4_4 for cross-coupling reactions (e.g., Suzuki-Miyaura) to attach aryl/heteroaryl groups .
  • Purification : Column chromatography (ethyl acetate/hexane gradients) or recrystallization from methanol/2-propanol .

Q. How can NMR spectroscopy confirm the substitution pattern and regiochemistry of the pyrazole ring?

  • 1^1H NMR : The hydroxyl proton (C5-OH) appears as a broad singlet (~δ 10-12 ppm). The pyrrolidinylmethyl group shows characteristic splitting patterns for the methylene protons (δ 2.5-3.5 ppm) and pyrrolidine ring protons (δ 1.5-2.5 ppm).
  • 13^{13}C NMR : The cyclobutyl carbons resonate at δ 25-35 ppm, while the pyrazole C5-OH carbon appears at δ 150-160 ppm .
  • 2D experiments (HSQC, HMBC) resolve ambiguities in substituent positioning .

Q. What chromatographic techniques are optimal for purifying this compound?

  • Normal-phase chromatography (silica gel, ethyl acetate/hexane gradients) effectively separates polar intermediates.
  • Reverse-phase HPLC (C18 column, acetonitrile/water with 0.1% TFA) is recommended for final purification due to the compound’s moderate hydrophobicity .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets (e.g., enzymes)?

  • Molecular docking (AutoDock Vina, Schrödinger Suite) identifies potential binding pockets by analyzing steric and electronic complementarity.
  • MD simulations (GROMACS) assess stability of ligand-target complexes over time, highlighting key interactions (e.g., hydrogen bonds with the hydroxyl group) .
  • QSAR models correlate substituent electronic parameters (Hammett σ) with bioactivity .

Q. What strategies mitigate regioselectivity challenges during pyrazole functionalization?

  • Directed ortho-metalation : Use of n-BuLi at −78°C to deprotonate specific pyrazole positions, followed by electrophilic quenching .
  • Protecting groups : Temporary protection of the C5-OH with TBS or acetyl groups prevents unwanted side reactions during alkylation .

Q. How do structural modifications (e.g., cyclobutyl vs. tert-butyl) influence biological activity?

  • Case study : Cyclobutyl’s strained conformation enhances steric interactions with hydrophobic enzyme pockets compared to bulkier tert-butyl groups, improving IC50_{50} values in anticonvulsant assays .
  • Data contradiction : In some studies, tert-butyl groups show higher metabolic stability due to reduced oxidative metabolism .

Q. What experimental controls are critical in assessing the compound’s antimicrobial activity?

  • Positive controls : Standard antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi).
  • Negative controls : Solvent-only (DMSO) and untreated culture wells.
  • Dose-response curves : Serial dilutions (0.1–100 µM) to determine MIC90_{90} values. Synergy studies (checkerboard assays) evaluate combinatorial effects .

Methodological Notes

  • Synthetic yield optimization : Lower yields (<40%) in cross-coupling steps may require increased catalyst loading (5–10 mol% Pd) or degassed solvents to prevent palladium oxidation .
  • Bioactivity discrepancies : Conflicting IC50_{50} values across studies may arise from variations in cell lines (e.g., Gram-positive vs. Gram-negative bacteria) or assay protocols (broth microdilution vs. agar diffusion) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-cyclobutyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol
Reactant of Route 2
3-cyclobutyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.